N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a compound that features an adamantane core, a bromine atom, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate can then be further functionalized to introduce the bromine atom and the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N3-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, while the pyrazole ring can interact with biological receptors or enzymes. The bromine atom may play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantane core but lacks the pyrazole ring and bromine atom.
4-Bromo-1-methyl-1H-pyrazole-3-carboxamide: Contains the pyrazole ring and bromine atom but lacks the adamantane core.
N-(1-Adamantyl)-2-chloroacetamide: Similar in structure but with a different halogen and amide linkage.
Uniqueness
N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of the adamantane core, bromine atom, and pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C18H26BrN3O |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-bromo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H26BrN3O/c1-3-15(20-17(23)16-14(19)10-22(2)21-16)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13,15H,3-9H2,1-2H3,(H,20,23) |
InChI Key |
KAYCJKNHUVVZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C=C4Br)C |
Origin of Product |
United States |
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